molecular formula C6H5N3S B3236022 benzo[d][1,2,3]thiadiazol-4-aMine CAS No. 13599-80-9

benzo[d][1,2,3]thiadiazol-4-aMine

Cat. No.: B3236022
CAS No.: 13599-80-9
M. Wt: 151.19 g/mol
InChI Key: LHOVOJWYFIZPCY-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-4-aMine is a heterocyclic compound containing a benzene ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,2,3]thiadiazol-4-aMine typically involves the reaction of 2-aminobenzenethiol with nitrous acid, leading to the formation of the thiadiazole ring. The reaction is carried out under acidic conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-4-aMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Benzo[d][1,2,3]thiadiazol-4-aMine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,2,3]thiadiazol-4-aMine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1,2,3-benzothiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVOJWYFIZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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